

The Discovery and Development of NU6140: A Technical Overview

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Compound of Interest

Compound Name: NU6140

Cat. No.: B1677024

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Abstract

NU6140 is a synthetic purine-based small molecule inhibitor targeting key regulators of the cell cycle. Primarily recognized as a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), it also exhibits potent activity against Aurora Kinases A and B. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of **NU6140**, presenting key quantitative data, detailed experimental methodologies, and visual representations of its biological pathways and experimental workflows.

Introduction

The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases (CDKs), a family of serine/threonine kinases, are central to the control of cell cycle progression.^[1] The aberrant activity of CDKs is a frequent event in tumorigenesis, making them attractive targets for anticancer therapies.^[1] **NU6140** emerged from research into purine-based analogues as potent and selective inhibitors of CDKs.^[1] This document details the key findings related to the development of **NU6140**.

Discovery and Structure

NU6140, with the chemical name 4-(6-cyclohexylmethoxy-9H-purin-2-ylamino)-N,N-diethylbenzamide, was identified as a potent CDK inhibitor. While a detailed, publicly available

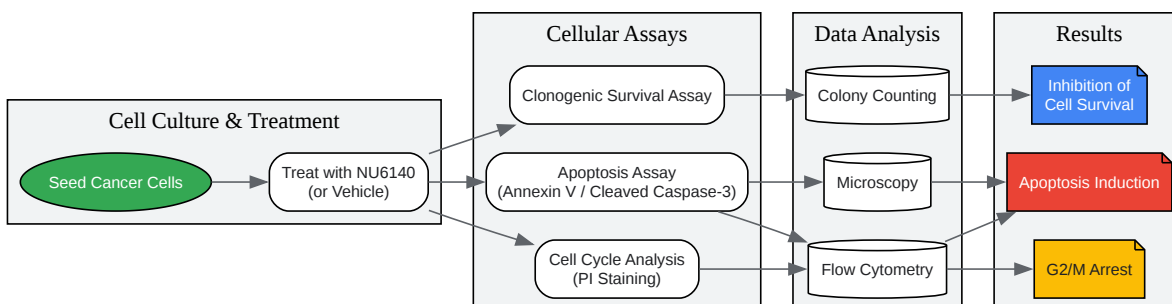
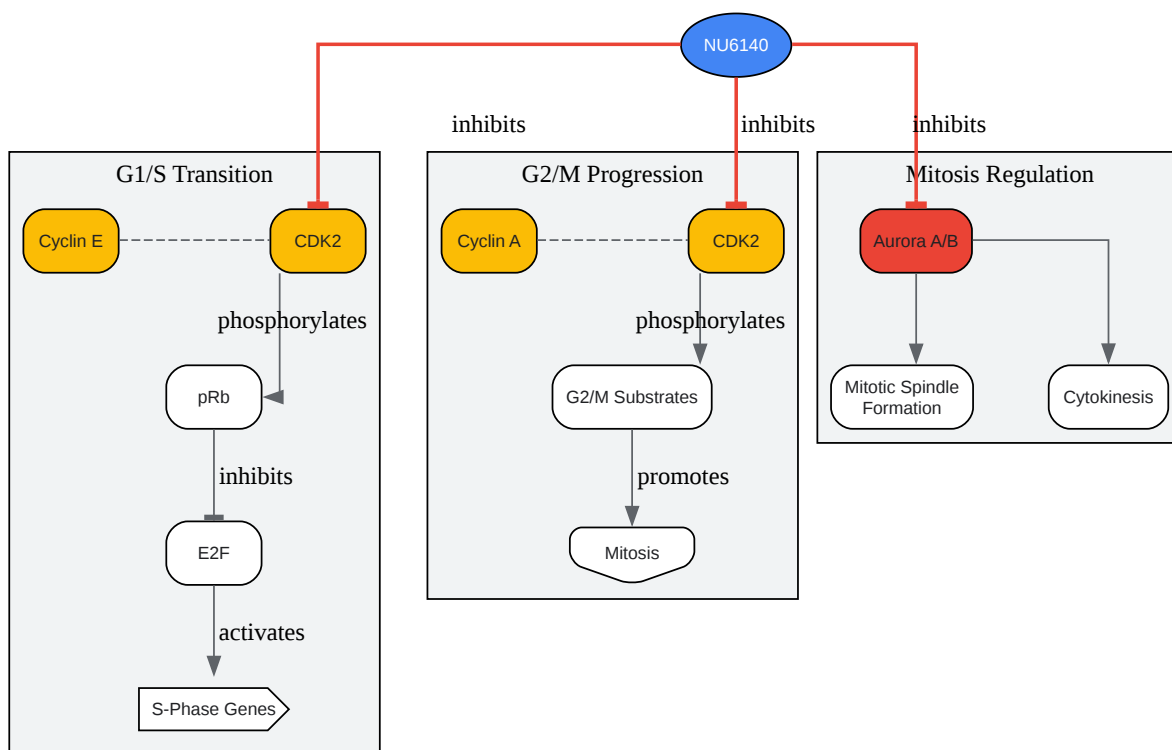
structure-activity relationship (SAR) study specifically for **NU6140** is not readily accessible, its development is rooted in the exploration of purine scaffolds, a common motif in kinase inhibitors due to their structural similarity to the adenosine of ATP.

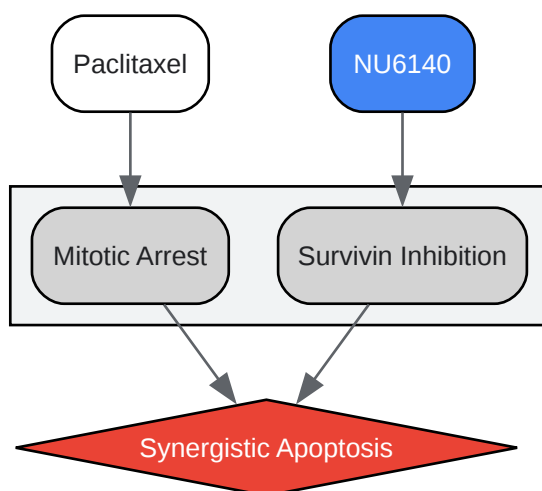
Mechanism of Action

NU6140 exerts its primary anticancer effects by competitively inhibiting the ATP-binding pocket of CDK2, thereby preventing the phosphorylation of its downstream substrates that are essential for cell cycle progression.^[2] It demonstrates selectivity for the CDK2/cyclin A complex.^[3] Beyond its effects on CDKs, **NU6140** is also a potent inhibitor of Aurora kinases A and B, which are crucial for mitotic progression.^[3]

Signaling Pathway

The following diagram illustrates the key signaling pathways affected by **NU6140**.





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References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Potentiation of paclitaxel-induced apoptosis by the novel cyclin-dependent kinase inhibitor NU6140: a possible role for survivin down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- To cite this document: BenchChem. [The Discovery and Development of NU6140: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1677024#discovery-and-development-of-nu6140>]

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